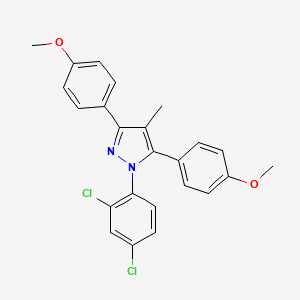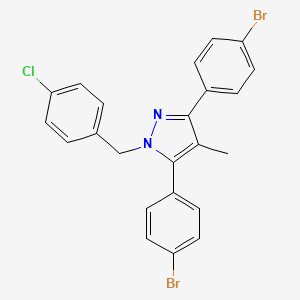![molecular formula C14H18N2O3S2 B10927075 1-[4-(Thiomorpholin-4-ylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B10927075.png)
1-[4-(Thiomorpholin-4-ylsulfonyl)phenyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1,4-THIAZINAN-4-YLSULFONYL)PHENYL]-2-PYRROLIDINONE is a compound of significant interest in pharmaceutical and chemical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,4-THIAZINAN-4-YLSULFONYL)PHENYL]-2-PYRROLIDINONE typically involves a multi-step process. One common method includes the reaction of an amine with a sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with a thiazinane derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or toluene and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,4-THIAZINAN-4-YLSULFONYL)PHENYL]-2-PYRROLIDINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiazinane ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring and the sulfonyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
1-[4-(1,4-THIAZINAN-4-YLSULFONYL)PHENYL]-2-PYRROLIDINONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties
Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure to target specific biological pathways
Mechanism of Action
The mechanism of action of 1-[4-(1,4-THIAZINAN-4-YLSULFONYL)PHENYL]-2-PYRROLIDINONE involves its interaction with specific molecular targets. The sulfonyl group and thiazinane ring are crucial for binding to enzymes or receptors, modulating their activity. This interaction can inhibit or activate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Thiazinan-4-one derivatives: These compounds share the thiazinane ring but differ in their substituents, leading to variations in their chemical and biological properties
Sulfonyl-containing compounds: Compounds with sulfonyl groups exhibit similar reactivity and applications but may differ in their overall structure and specific uses
Uniqueness
1-[4-(1,4-THIAZINAN-4-YLSULFONYL)PHENYL]-2-PYRROLIDINONE is unique due to its combination of a thiazinane ring, sulfonyl group, and pyrrolidinone moiety.
Properties
Molecular Formula |
C14H18N2O3S2 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-(4-thiomorpholin-4-ylsulfonylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C14H18N2O3S2/c17-14-2-1-7-16(14)12-3-5-13(6-4-12)21(18,19)15-8-10-20-11-9-15/h3-6H,1-2,7-11H2 |
InChI Key |
CMKSJOLSWIBPKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCSCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(dimethylcarbamoyl)-1-ethyl-1H-pyrazol-4-yl]-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926998.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10927002.png)
![[3-(2-Fluorophenyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl](piperidin-1-yl)methanone](/img/structure/B10927011.png)



![6-cyclopropyl-N-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10927021.png)
![6-cyclopropyl-1,3-dimethyl-4-{4-methyl-5-[(pyridin-2-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10927027.png)

![Ethyl 6-({[3-cyano-6-(difluoromethyl)-4-methylpyridin-2-yl]sulfanyl}methyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10927036.png)
![N-(2,5-dimethylphenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10927046.png)

![Ethyl 1-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperidine-4-carboxylate](/img/structure/B10927073.png)
![6-(furan-2-yl)-3-methyl-N-(3,4,5-trimethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10927077.png)
